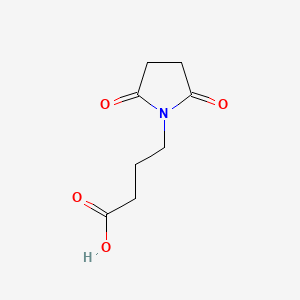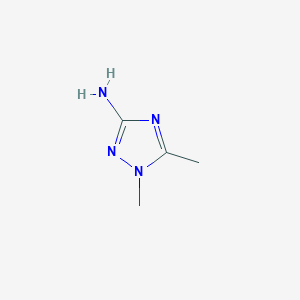
1-Ethylpiperidine-4-carboxamide
Vue d'ensemble
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis were published .Molecular Structure Analysis
The molecular formula of 1-Ethylpiperidine-4-carboxamide is C8H16N2O . Its molecular weight is 156.23 . The InChI code is 1S/C8H16N2O/c1-2-10-5-3-7 (4-6-10)8 (9)11/h7H,2-6H2,1H3, (H2,9,11) .Chemical Reactions Analysis
Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Ethylpiperidine-4-carboxamide include its molecular formula C8H16N2O, molecular weight 156.23, and InChI code 1S/C8H16N2O/c1-2-10-5-3-7 (4-6-10)8 (9)11/h7H,2-6H2,1H3, (H2,9,11) .Applications De Recherche Scientifique
Catalytic Applications in Organic Synthesis
1-Ethylpiperidine-4-carboxamide derivatives have been utilized in palladium-catalyzed aminocarbonylation reactions. This process involves the use of piperidine structures with ester functionalities, demonstrating their effectiveness as N-nucleophiles in these catalytic transformations (Takács et al., 2014).
Antitumor Research
1-Ethylpiperidine-4-carboxamide and related compounds have been extensively studied for their potential antitumor properties. Some compounds in this category have shown significant activity against Lewis lung tumors in mice, indicating their potential as experimental antitumor agents. The effectiveness of these compounds seems to be linked to their ability to intercalate with DNA (Denny et al., 1987; Denny et al., 1986; Atwell et al., 1987; Deady et al., 2005; Gamage et al., 1999; Atwell et al., 1987).
DNA Interaction Studies
Research focusing on the interaction of 1-Ethylpiperidine-4-carboxamide derivatives with DNA has been critical for understanding their mutagenic and carcinogenic properties. These studies have helped elucidate how these compounds bind to DNA and interfere with its functions, impacting nucleic acid synthesis (Shukla et al., 2006).
Insect Repellent Research
Compounds related to 1-Ethylpiperidine-4-carboxamide have been investigated for their effectiveness as insect repellents. Studies have shown that some derivatives in this chemical family can disrupt the activity of insect odorant receptors, offering potential as alternatives to existing repellents like DEET (Grant et al., 2020).
Antibacterial Applications
Certain derivatives of 1-Ethylpiperidine-4-carboxamide have shown promise in antibacterial applications. They have been tested against various bacterial infections, demonstrating potential effectiveness in combating gram-negative bacteria (Santilli et al., 1975).
Pharmaceutical Development
1-Ethylpiperidine-4-carboxamide derivatives have also been involved in the development of pharmaceuticals targeting specific receptors in the brain. For instance, research has focused on creating PET tracers for imaging of specific enzymes in neuroinflammation (Wang et al., 2018).
Orientations Futures
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
Mécanisme D'action
Target of Action
1-Ethylpiperidine-4-carboxamide primarily targets Nitric oxide synthase, inducible and Nitric oxide synthase, endothelial . These enzymes play a crucial role in the production of nitric oxide, a key signaling molecule involved in various physiological and pathological processes.
Mode of Action
It is known to interact with its targets, potentially altering their function and leading to changes in the production of nitric oxide .
Biochemical Pathways
Given its targets, it is likely to influence the nitric oxide synthesis pathway .
Result of Action
Given its targets, it may influence nitric oxide production, potentially affecting various physiological processes such as vasodilation, immune response, and neurotransmission .
Propriétés
IUPAC Name |
1-ethylpiperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-2-10-5-3-7(4-6-10)8(9)11/h7H,2-6H2,1H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGHIMJARYRESV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340834 | |
| Record name | 1-ethylpiperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethylpiperidine-4-carboxamide | |
CAS RN |
88654-15-3 | |
| Record name | 1-ethylpiperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1296671.png)

